2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide (CAS: 1189455-10-4, molecular formula: C₂₆H₂₀ClFN₄O₂, molecular weight: 474.9 g/mol) is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- A 2-chlorobenzyl substituent at position 3 of the pyrimidoindole ring.
- A methyl group at position 8 of the indole moiety.
- An acetamide side chain linked to a 4-fluorophenyl group at position 5.
The pyrimido[5,4-b]indole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-6-11-22-20(12-16)24-25(32(22)14-23(33)30-19-9-7-18(28)8-10-19)26(34)31(15-29-24)13-17-4-2-3-5-21(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEUQOMBNWPXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates both indole and pyrimidine moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.9 g/mol
- CAS Number : 1184976-01-9
The primary biological activity of this compound is attributed to its interaction with iron ions within cancer cells. This interaction leads to a reduction in intracellular iron levels, which is crucial for various cellular processes. The mechanism can be summarized as follows:
- Iron Chelation : The compound selectively binds to ferrous ions (Fe²⁺), disrupting iron-dependent biochemical pathways.
- Cellular Effects :
- Decreased DNA/RNA synthesis and repair.
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
- Pharmacokinetics : The compound shows good bioavailability due to its ability to penetrate cellular environments effectively.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The results indicate that the compound's cytotoxicity is markedly influenced by the presence of ferrous ions:
| Cell Line | IC50 (μM) | Effect of Fe²⁺ Presence |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Abolished |
| HeLa (Cervical) | 3.8 | Reduced |
| A549 (Lung) | 4.5 | Abolished |
These findings suggest that the compound's efficacy is significantly diminished in environments rich in iron, highlighting the importance of iron homeostasis in its mechanism of action.
Apoptotic Induction
Flow cytometry analysis has shown that treatment with this compound leads to increased apoptotic cell populations in treated cultures compared to controls. The percentage of apoptotic cells was found to be:
| Treatment | % Apoptosis |
|---|---|
| Control | 10% |
| Compound (10 μM) | 45% |
| Compound + Fe²⁺ | 15% |
Case Studies
Recent studies have explored the therapeutic potential of this compound in various cancer models:
- Breast Cancer Model : In a study involving MCF-7 cells, the compound demonstrated a dose-dependent decrease in cell viability and significant apoptotic activity.
- Lung Cancer Model : A549 cells treated with the compound showed reduced proliferation rates and increased markers for apoptosis.
These studies underline the potential use of this compound as a chemotherapeutic agent, particularly in iron-overloaded conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The following table summarizes the anticancer activities of structurally similar compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
These results suggest that compounds with similar structural motifs can effectively induce cytotoxicity against various cancer cell lines. The mechanisms behind the anticancer activity include:
- Inhibition of Cell Proliferation : The compound may inhibit pathways involved in cell growth.
- Induction of Apoptosis : Many indole derivatives promote programmed cell death in cancer cells.
- Modulation of Enzyme Activity : The compound can act as an enzyme inhibitor, affecting metabolic pathways critical for tumor growth.
Anticonvulsant Activity
Similar indole derivatives have shown promise in anticonvulsant studies. For instance, certain modifications to the indole structure have yielded compounds with significant activity against seizures in animal models, indicating potential therapeutic applications in epilepsy.
Antiviral Activity
Research has highlighted the antiviral properties of related compounds, particularly against viruses such as Tobacco Mosaic Virus (TMV). Studies demonstrate that some derivatives exhibit over 40% inactivation at higher concentrations, suggesting their utility in antiviral therapies.
Study on Indole Derivatives
A comprehensive study evaluated various indole derivatives, including those structurally similar to the compound . The study revealed that modifications to the indole core could enhance specific biological activities, such as anticancer and anticonvulsant effects.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to biological targets associated with cancer and neurological disorders. These studies suggest that further structural optimization could lead to enhanced efficacy and specificity in therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidoindole Analogs
Key Observations :
- Substituent Position Effects : The target compound’s 4-fluorophenyl group (para substitution) likely offers better electronic distribution and target affinity compared to the 2-fluorophenyl (ortho) analog in , which may suffer from steric hindrance .
- Fluorine vs.
- Functional Group Variation : replaces the acetamide with a sulfanyl group, which could alter redox properties and binding kinetics .
Acetamide-Containing Intermediates
Table 2: Comparison with Acetamide Derivatives
Key Observations :
- The target’s pyrimidoindole core distinguishes it from simpler acetamide intermediates (e.g., ), enabling multi-target engagement .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically required, involving: (i) Formation of the pyrimidoindole core via cyclization of substituted indole precursors under acidic or basic conditions . (ii) Introduction of the 2-chlorobenzyl group using alkylation or nucleophilic substitution, monitored by TLC/HPLC to optimize reaction time and temperature. (iii) Acetamide coupling via a Schotten-Baumann reaction with 4-fluorophenylamine, using triethylamine as a base in dichloromethane .
- Optimization : Apply Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Flow chemistry systems (e.g., continuous-flow reactors) can improve yield and reproducibility .
Q. How should structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to verify substituent positions and ratios of tautomeric forms (e.g., amine/imine ratios, as seen in δ 11.20–10.10 ppm regions) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) to confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and detect impurities.
Q. What strategies are effective for purifying this compound, especially when dealing with tautomeric mixtures?
- Methodological Answer :
- Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
- For tautomers, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase adjusted to pH 3 with trifluoroacetic acid to separate amine/imine forms .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity against target enzymes or receptors?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., Pfmrk) using fluorescence polarization or TR-FRET assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC determination) .
- Cellular permeability : Use Caco-2 cell monolayers to assess absorption potential, measuring apical-to-basolateral transport with LC-MS quantification .
Q. What analytical approaches resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Validate assay conditions: Ensure consistent buffer pH, ATP concentrations (for kinase assays), and incubation times.
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Perform meta-analysis of published data, focusing on variables like cell line specificity or compound stability in DMSO .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency or selectivity?
- Methodological Answer :
- Synthesize analogs with modifications to the:
(a) Pyrimidoindole core (e.g., substituents at C-8 to modulate steric effects).
(b) Acetamide linker (e.g., replace –CH– with –O– or –NH–). - Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .
- Test in parallel against off-target receptors (e.g., GPCR panels) to assess selectivity .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Scale-up issues : Poor solubility in polar solvents, side reactions during acetamide coupling.
- Solutions :
(i) Switch to microwave-assisted synthesis for uniform heating in large batches.
(ii) Use flow chemistry to control exothermic reactions and reduce byproducts .
(iii) Optimize crystallization conditions (e.g., solvent anti-solvent pairs) to enhance yield .
Key Research Gaps and Future Directions
- Mechanistic Studies : Investigate intramolecular hydrogen bonding (e.g., C–H···O) and its impact on bioavailability .
- In vivo Models : Develop zebrafish or murine models to assess pharmacokinetics and toxicity .
- Synthetic Innovation : Explore photoredox catalysis for late-stage functionalization of the pyrimidoindole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
